molecular formula C16H13F3O B1343428 3-(3-Methylphenyl)-3',4',5'-trifluoropropiophenone CAS No. 898768-24-6

3-(3-Methylphenyl)-3',4',5'-trifluoropropiophenone

Cat. No.: B1343428
CAS No.: 898768-24-6
M. Wt: 278.27 g/mol
InChI Key: PCKFTCZCIGSQKL-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-3',4',5'-trifluoropropiophenone is a propiophenone derivative featuring a 3-methylphenyl group attached to the ketone backbone and a trifluorinated phenyl ring (3',4',5'-trifluoro substitution). These analogs vary in substituent type (methyl, methoxy, chloro, thiomethyl) and position on the phenyl ring, enabling comparative analysis of electronic, steric, and functional characteristics .

Properties

IUPAC Name

3-(3-methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O/c1-10-3-2-4-11(7-10)5-6-15(20)12-8-13(17)16(19)14(18)9-12/h2-4,7-9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKFTCZCIGSQKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644101
Record name 3-(3-Methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-24-6
Record name 1-Propanone, 3-(3-methylphenyl)-1-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-3’,4’,5’-trifluoropropiophenone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of potassium trifluoroborate salts as reagents can enhance the efficiency of the process due to their stability and compatibility with various reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-3’,4’,5’-trifluoropropiophenone can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

3-(3-Methylphenyl)-3’,4’,5’-trifluoropropiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-3’,4’,5’-trifluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key analogs and their properties:

Compound Name Substituent (Phenyl Ring) CAS Number Molecular Weight Purity Source Evidence
3-(2,4-Dimethylphenyl)-3',4',5'-trifluoropropiophenone 2,4-dimethyl 898794-60-0 292.30 97%
3-(2,6-Dimethylphenyl)-3',4',5'-trifluoropropiophenone 2,6-dimethyl 898755-34-5 292.30 97%
3-(2-Methoxyphenyl)-3',4',5'-trifluoropropiophenone 2-methoxy 898774-19-1 294.28 97%
3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone 4-methoxy 898776-46-0 294.28 97%
3-(4-Chlorophenyl)-3',4',5'-trifluoropropiophenone 4-chloro 898788-51-7 308.71 -
3-(4-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone 4-thiomethyl - - -

Key Observations :

  • Substituent Effects: Methyl Groups (2,4- vs. Methoxy vs. Methyl: Methoxy groups increase molecular weight (~2 amu) and introduce electron-donating effects, altering electronic distribution and possibly solubility . Chloro Substituents: The 4-chloro analog (MW 308.71) is heavier due to chlorine’s atomic mass, and its electron-withdrawing nature may enhance electrophilic reactivity .
  • Purity: Most analogs are reported at 97% purity, suggesting standardized synthetic protocols for trifluoropropiophenones .

Spectroscopic and Stereochemical Considerations

highlights how substituents influence NMR chemical shifts and coupling constants. For example:

  • Methoxy Groups : A singlet at δ 3.88 ppm in the $ ^1H $-NMR spectrum correlates with the methoxy group at C-4', confirmed by HMBC cross-peaks to C-4' (δ 159.6 ppm) .
  • Methyl Groups : Vicinal coupling constants (e.g., $ J_{H-1–H-2} = 9.6 \, \text{Hz} $) in dihydroxy intermediates indicate axial-equatorial relationships, which could extrapolate to methyl-substituted derivatives affecting conformational stability .

Hypothetical Properties of 3-(3-Methylphenyl)-3',4',5'-trifluoropropiophenone

  • Electronic Effects : The methyl group’s electron-donating nature could slightly increase electron density on the phenyl ring, contrasting with the electron-withdrawing trifluoromethyl group in other analogs .

Biological Activity

3-(3-Methylphenyl)-3',4',5'-trifluoropropiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its trifluoromethyl and methylphenyl substituents, is part of a broader class of compounds known for their diverse pharmacological profiles. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic interventions.

Chemical Structure and Properties

The chemical formula for this compound is C16H13F3OC_{16}H_{13}F_3O, with a molecular weight of approximately 292.27 g/mol. The structural features include:

  • A trifluoromethyl group that enhances lipophilicity and potentially alters the compound's interaction with biological targets.
  • A methylphenyl group that may influence the compound's binding affinity to various receptors.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving cell cycle arrest and apoptosis induction.
  • Antiviral Properties : Some derivatives of similar structures have shown antiviral activity, suggesting a potential for this compound in antiviral drug development.

The biological mechanisms underlying the activity of this compound are still being elucidated. However, several pathways have been proposed based on related compounds:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, particularly at the G2/M phase, leading to increased apoptosis in sensitive cell lines.
  • Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to generate ROS, contributing to cytotoxic effects in cancer cells.
  • Modulation of Enzyme Activity : Potential interactions with cytochrome P450 enzymes could influence drug metabolism and efficacy.

Antitumor Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, an MTT assay was conducted to determine the half-maximal inhibitory concentration (IC50) values across different cell types:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis and G2/M arrest
HeLa (Cervical)20ROS generation leading to cell death
A549 (Lung)25Inhibition of proliferation

These findings indicate a promising profile for further development as an anticancer agent.

Antiviral Activity

In studies assessing antiviral properties, derivatives similar to this compound demonstrated significant inhibition against viral replication in vitro. Compounds were tested against common viruses such as influenza and herpes simplex virus, showing effective dose-response relationships.

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